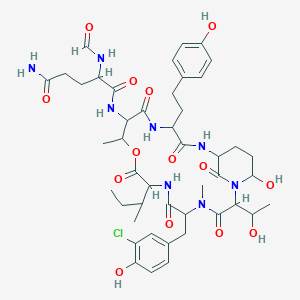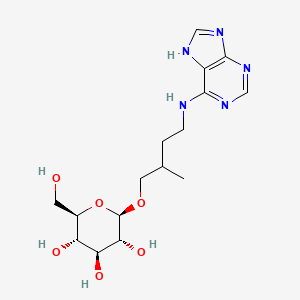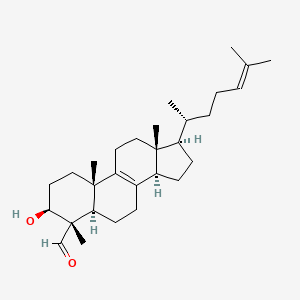
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4beta-Methylzymosterol-4-carbaldehyde, also known as 4alpha-formyl-4-methylzymosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Thus, 4beta-methylzymosterol-4-carbaldehyde is considered to be a sterol lipid molecule. 4beta-Methylzymosterol-4-carbaldehyde is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. Within the cell, 4beta-methylzymosterol-4-carbaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. 4beta-Methylzymosterol-4-carbaldehyde can be biosynthesized from lanostane and zymosterol.
4beta-methylzymosterol-4-carbaldehyde is a 3beta-sterol that consists of 4beta-methylzymosterol in which the 4alpha-hydrogen is replaced by a formyl group. It has a role as a human metabolite. It is a 3beta-sterol and a steroid aldehyde. It derives from a zymosterol. It derives from a hydride of a lanostane.
Scientific Research Applications
Chemical Synthesis and Spectral Properties
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol is a compound whose chemical synthesis and spectral properties have been explored. For instance, Knapp and Schroepfer (1975) discussed the chemical syntheses of similar sterol compounds, focusing on their chromatographic, nuclear magnetic resonance, and mass spectral data Knapp & Schroepfer, 1975.
Biological Activity in Bacteria
In the study of sterol biosynthesis in bacteria, compounds such as 4alpha-methyl sterols have been identified as key intermediates. Bouvier et al. (1976) identified 4alpha-methyl sterols in the bacterium Methylococcus capsulatus, indicating a blockage in sterol biosynthesis at the level of these compounds Bouvier et al., 1976.
Chromatographic Analysis
Pandey, Verma, and Gupta (2007) developed a high-performance thin-layer chromatography method for quantitative determination of compounds including 4alpha-methyl sterols. This method was validated for precision, robustness, and recovery, demonstrating its utility in analyzing such compounds in various extracts Pandey, Verma, & Gupta, 2007.
Role in Meiosis Activation
Sterols, including 4,4-dimethyl sterols, have been reported to activate meiosis in mouse oocytes. Ruan et al. (1998) described the chemical synthesis of these sterols and explored their biological activity, showing their effect on meiosis in mouse oocytes Ruan et al., 1998.
Role in Sterol Biosynthesis
The formation and reduction of specific bonds in sterols, including those with 4alpha-methyl groups, are crucial steps in cholesterol biosynthesis. Watkinson et al. (1971) investigated the conversion of various sterols in rat liver homogenate, contributing to the understanding of sterol metabolism Watkinson et al., 1971.
properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,4S,5R,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)22-11-12-23-21-10-13-25-28(5,24(21)14-16-27(22,23)4)17-15-26(31)29(25,6)18-30/h8,18,20,22-23,25-26,31H,7,9-17H2,1-6H3/t20-,22-,23+,25-,26+,27-,28-,29+/m1/s1 |
InChI Key |
GFGANDKVOKQAGH-WKYRUEGDSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)C=O)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



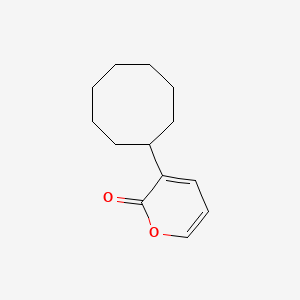
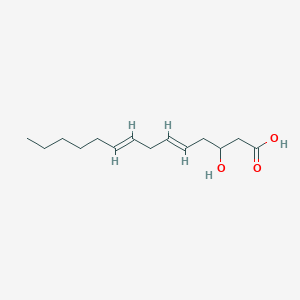
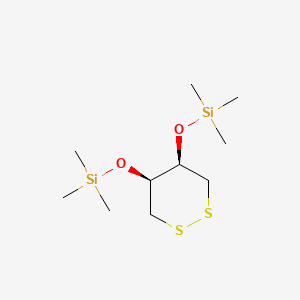
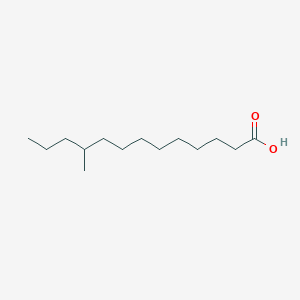
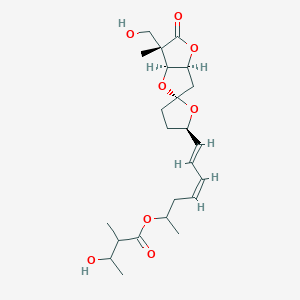
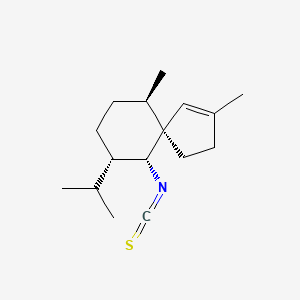

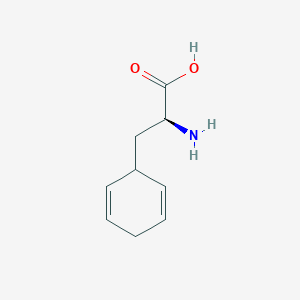


![sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate](/img/structure/B1260055.png)
![sodium;4-[(4E)-4-[(E,4E)-4-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonate](/img/structure/B1260056.png)
